molecular formula C13H11BrClNO B14135423 2-(Bromomethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline CAS No. 368837-46-1

2-(Bromomethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline

Cat. No.: B14135423
CAS No.: 368837-46-1
M. Wt: 312.59 g/mol
InChI Key: QRHRGVPXPOUGHZ-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a bromomethyl group, a chloro group, and a fused furoquinoline ring system. The presence of these functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline typically involves the electrophilic intramolecular heterocyclization of 3-(2-chloroprop-2-en-1-yl)-2-methylquinolin-4-ol by the action of bromine . This reaction yields 2-bromomethyl-2-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline hydrobromide, which can be further converted into various derivatives by treatment with corresponding nucleophiles .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity on an industrial scale.

Scientific Research Applications

2-(Bromomethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline involves its interaction with various molecular targets and pathways. The bromomethyl group can undergo substitution reactions, leading to the formation of derivatives that may interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline is unique due to its fused furoquinoline ring system and the presence of both bromomethyl and chloro groups. This combination of functional groups and structural features makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications .

Properties

CAS No.

368837-46-1

Molecular Formula

C13H11BrClNO

Molecular Weight

312.59 g/mol

IUPAC Name

2-(bromomethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline

InChI

InChI=1S/C13H11BrClNO/c1-7-10-5-8(6-14)17-13(10)9-3-2-4-11(15)12(9)16-7/h2-4,8H,5-6H2,1H3

InChI Key

QRHRGVPXPOUGHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC(OC2=C3C=CC=C(C3=N1)Cl)CBr

solubility

12.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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